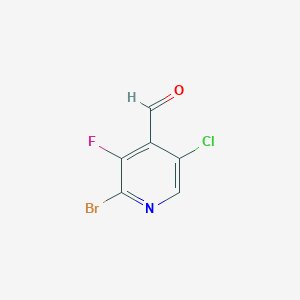
2-溴-5-氯-3-氟异烟醛
描述
2-Bromo-5-chloro-3-fluoroisonicotinaldehyde is a heterocyclic organic compound that belongs to the class of isonicotinaldehydes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring
科学研究应用
2-Bromo-5-chloro-3-fluoroisonicotinaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of isonicotinaldehyde derivatives. The process may involve:
Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas or thionyl chloride.
Fluorination: Introduction of a fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically requires:
Reactor vessels: For carrying out the halogenation reactions.
Temperature control: To maintain optimal reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-Bromo-5-chloro-3-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: Where one halogen atom is replaced by another nucleophile.
Oxidation Reactions: Conversion of the aldehyde group to a carboxylic acid.
Reduction Reactions: Reduction of the aldehyde group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2-Bromo-5-chloro-3-fluoroisonicotinic acid.
Reduction: Formation of 2-Bromo-5-chloro-3-fluoroisonicotinalcohol.
作用机制
The mechanism of action of 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with DNA/RNA: Potentially leading to changes in gene expression.
Modulate cellular pathways: Affecting cell signaling and function.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-chloro-3-fluoroisonicotinic acid
- 2-Bromo-5-chloro-3-fluoroisonicotinalcohol
- 2-Bromo-5-chloro-3-fluoroisonicotinamide
Uniqueness
2-Bromo-5-chloro-3-fluoroisonicotinaldehyde is unique due to its specific combination of halogen atoms and the aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-bromo-5-chloro-3-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHYZQSDPPTTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


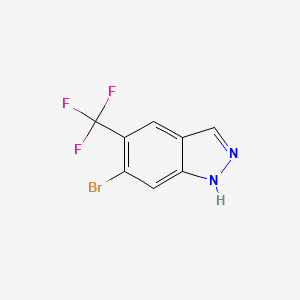
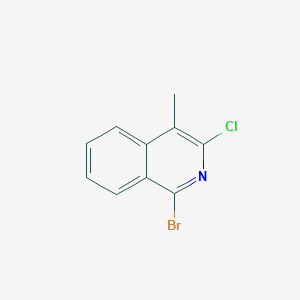
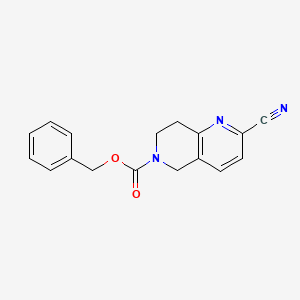
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)
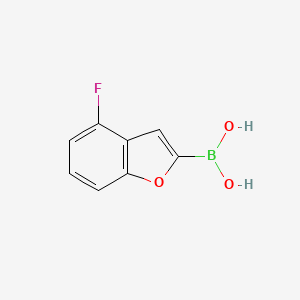
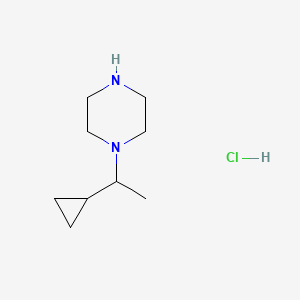
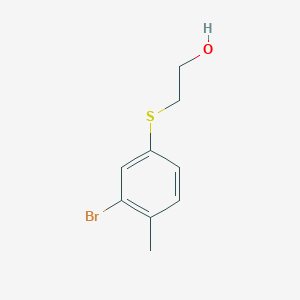
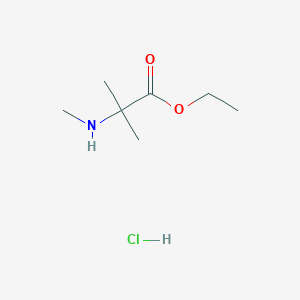

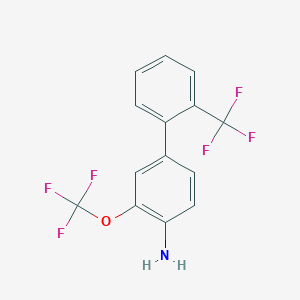
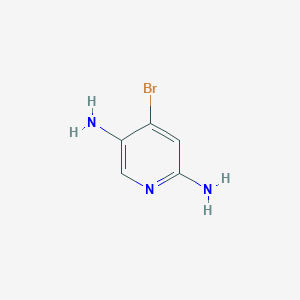
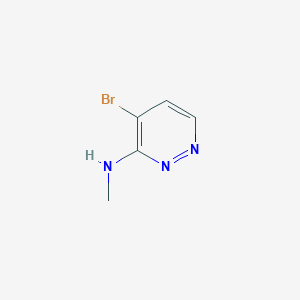
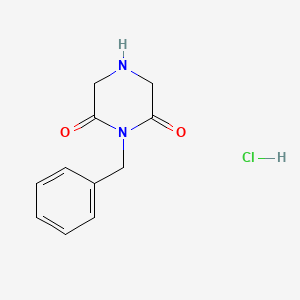
![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)
